1-Ethyl-5-methyl-1h-imidazole
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Overview
Description
“1-Ethyl-5-methyl-1h-imidazole” is a heterocyclic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Synthesis Analysis
The synthesis of imidazoles has been a topic of interest in recent years . A variety of methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of “1-Ethyl-5-methyl-1h-imidazole” can be represented by the formula C6H10N2 . The molecular weight of this compound is 110.1570 .Scientific Research Applications
Sensing and Detection
Imidazole derivatives like 1-Methyl-3- (N - (1,8-naphthalimidyl)ethyl)imidazolium (MNEI) have been studied for their potential as versatile sensors that can measure the electronegativity of anions based on fluorescence intensity upon irradiation .
Synthetic Chemistry
Imidazoles are key components in functional molecules used in a variety of everyday applications, with an emphasis on the bonds constructed during the formation of the imidazole ring .
Medicinal Chemistry
Imidazole-containing compounds have been synthesized and evaluated for therapeutic potential against various diseases, such as anti-tubercular activity against Mycobacterium tuberculosis .
Industrial Applications
Imidazole derivatives find applications in industry due to their versatility and chemical properties .
Future Directions
The future directions in the study of “1-Ethyl-5-methyl-1h-imidazole” and other imidazoles involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mechanism of Action
Target of Action
1-Ethyl-5-methyl-1h-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Ethyl-5-methyl-1h-imidazole may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms . For instance, some imidazole derivatives exhibit antiviral activity by inhibiting viral replication . The exact mechanism by which 1-Ethyl-5-methyl-1h-imidazole interacts with its targets would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways . For instance, some imidazole derivatives have antiviral activity and may affect the viral replication pathway
Result of Action
Imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of 1-Ethyl-5-methyl-1h-imidazole would depend on its targets and mode of action.
properties
IUPAC Name |
1-ethyl-5-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-5-7-4-6(8)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDUTIYEAAFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-1h-imidazole |
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